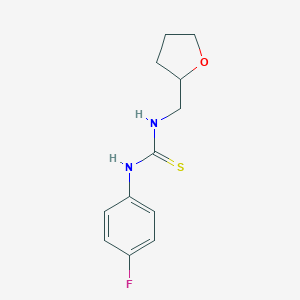
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is a complex organic compound that belongs to the class of pyrazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a thiazole ring, a nitrophenyl group, and a phenylhydrazinylidene moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrophenyl Group: This step may involve a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Pyrazolone Core: This can be synthesized by the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Final Coupling Reaction: The final step involves coupling the thiazole and pyrazolone intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinylidene moiety.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting the nitro group to an amino group.
Substitution: The compound can undergo various substitution reactions, particularly at the thiazole and pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amino-substituted compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its various functional groups suggest it could interact with multiple biological targets.
Medicine
The compound may have potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent. Further research is needed to fully understand its medicinal properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is not well understood. it is likely to interact with various molecular targets, such as enzymes or receptors, through its multiple functional groups. The thiazole ring may interact with metal ions, while the nitrophenyl and phenylhydrazinylidene moieties may participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-aminophenyl)-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.
(4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-methylphenyl)-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-(phenylhydrazone) makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C22H20N6O3S |
|---|---|
Molecular Weight |
448.5g/mol |
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)-5-(4-nitrophenyl)-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H20N6O3S/c1-22(2,3)17-13-32-21(23-17)27-20(29)19(25-24-15-7-5-4-6-8-15)18(26-27)14-9-11-16(12-10-14)28(30)31/h4-13,26H,1-3H3 |
InChI Key |
YVWFHNQHKWBPNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(1H-indol-3-ylmethylene)amino]phenyl}(phenyl)methanone](/img/structure/B465408.png)

![2,4-dichloro-6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465455.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B465458.png)
![1-({[4-(1-Piperidinylsulfonyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B465463.png)
![2,4-Dichloro-6-({[4-(1-piperidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465465.png)

![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B465480.png)
![N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B465487.png)
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465488.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B465490.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465492.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465493.png)
![2-[2-(1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzonitrile](/img/structure/B465494.png)
